2-Chloro-5-iodopyridin-4-ol
Overview
Description
2-Chloro-5-iodopyridin-4-ol is a chemical compound with the empirical formula C5H3ClINO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOc1ncc(Cl)cc1I
. The InChI key for this compound is DKIIUJUXHIPYFQ-UHFFFAOYSA-N
.
Scientific Research Applications
Chemical Transformations and Synthesis
2-Chloro-5-iodopyridin-4-ol serves as an intermediate in chemical syntheses and transformations. The unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the synthesis of functionalized 5-iodopyridine derivatives illustrates the compound's reactivity. These reactions involve a radical process known as the Hofmann–Löffler–Freytag reaction, offering insights into the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).
The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, further demonstrates the versatility of halopyridine isomers as building blocks in medicinal chemistry. These isomers, including this compound, facilitate the creation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulation (Wu et al., 2022).
Catalysis and Molecular Complexes
This compound is integral in the formation of molecular complexes and catalytic processes. For instance, the compound is involved in creating halobismuthate complexes with 3-iodopyridinium cations. In these complexes, halogen-halogen interactions significantly influence the crystal packing, showcasing the compound's role in forming structurally intricate materials (Gorokh et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 2-chloro-5-iodopyridin-4-ol, are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, the specific targets can vary depending on the final compound synthesized using this compound.
Mode of Action
The mode of action of this compound is primarily based on its chemical structure, which includes a pyridine ring substituted with a chlorine atom and an iodine atom . This structure allows the compound to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis . The presence of both electronegative chlorine and iodine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interaction with other compounds .
Biochemical Pathways
Given its use in the synthesis of various pharmaceuticals and agrochemicals, it can be inferred that the compound may influence a wide range of biochemical pathways depending on the specific compound it is used to synthesize .
Pharmacokinetics
The compound’s solubility, stability, and reactivity, which are influenced by its molecular structure, would likely play a role in its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound it is used to synthesize . As a versatile intermediate in organic synthesis, it can contribute to the creation of a wide range of compounds with diverse biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other compounds, temperature, and pH . Moreover, as a light-sensitive compound , its stability and reactivity can be affected by exposure to light.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-iodopyridin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex organic compounds, such as (±)-epibatidine . The compound’s halogen atoms facilitate its participation in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. For instance, this compound can interact with cytochrome P450 enzymes, affecting their catalytic activity and substrate specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine . This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Furthermore, this compound can interfere with DNA replication and transcription by binding to DNA and RNA polymerases, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration of this compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to halogenated organic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic reactions can affect the overall metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as glutathione S-transferases, which facilitate its distribution to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its localization and activity within the cell .
Properties
IUPAC Name |
2-chloro-5-iodo-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJOJBYGTOMUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310492 | |
Record name | 2-Chloro-5-iodo-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226878-99-4 | |
Record name | 2-Chloro-5-iodo-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226878-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodo-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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